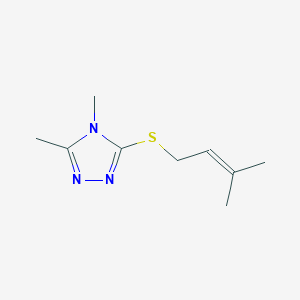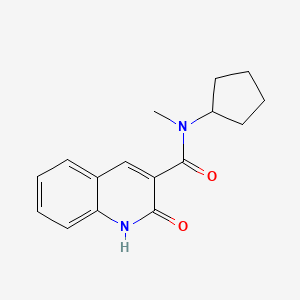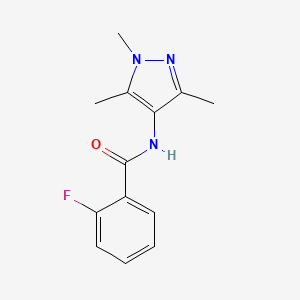![molecular formula C15H19N3O B7475716 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'TMP' and is synthesized through a specific method. TMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
作用机制
TMP exerts its therapeutic effects through different mechanisms of action. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Moreover, TMP has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
TMP has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, TMP can inhibit the expression of specific genes involved in the inflammatory response. Additionally, TMP can induce apoptosis in cancer cells by activating specific signaling pathways. Furthermore, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, TMP has been extensively studied and its mechanism of action is well-understood. However, TMP has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well-known. Moreover, the optimal dosage and administration route for TMP have not been established.
未来方向
Researchers have identified several future directions for the use of TMP in various scientific fields. TMP can be used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, TMP can be used in combination with other anti-cancer agents to improve their efficacy. Additionally, TMP can be used as a potential therapeutic agent for the treatment of inflammatory bowel disease (IBD). Furthermore, researchers can investigate the potential use of TMP in the treatment of other diseases such as asthma and rheumatoid arthritis.
Conclusion:
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
合成方法
TMP is synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 2-methylbenzylamine with methyl acrylate to produce 2-methyl-N-(2-methylprop-2-enoyl)benzenemethanamine. The second step involves the reaction of this intermediate product with 4,4,5-trimethyl-1,3,2-dioxaborolane to produce 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide.
科学研究应用
TMP has been extensively studied for its potential therapeutic applications in various scientific fields. Researchers have identified its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Moreover, TMP has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-7-5-6-8-13(10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWRBLBNUQZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)